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Cancer Type / Key Experimental Findings on Supporting Data &
Model PIBK/IAKT/mTOR Assays

| Cervical & Endometrial Cancer (in vitro) [1] | | p-Akt, | p-4E-BP1, | p-p70S6K [1] Induced G1 cell
cycle arrest [1] | « Western Blot [1] ¢ Cell cycle analysis (flow cytometry) [1] « MTT cell viability assay [1] |
| Ovarian Cancer (in vivo xenograft) [2] | Inhibited VEGFR-2/PI3K/mTOR signaling [2] Induced apoptosis,
inhibited angiogenesis [2] | * Immunobletting of tumor lysates [2] ¢ Immunohistochemistry (IHC) for
Cleaved Caspase-3, PCNA, Ki-67 [2] « Tumor volume/weight measurement [2] | | Triple-Negative Breast
Cancer (in vitro & in vivo) [3] | Suppressed PI3K/AKT/mTOR pathway [3] Induced ER stress, inhibited
CSCs [3] | * Western Blot [3] * Tumor growth & metastasis monitoring in mice [3] | | Gastrointestinal
Cancer (in vitro & in vivo) [4] | Combination with loratadine inhibited PI3K/Akt/mTOR [4] | + Western Blot
& RT-gPCR [4] * Flow cytometry (Annexin V/PI staining) [4] « Xenograft tumor growth assay [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key

experiments cited above.

e Cell Viability Assay (MTT) [1]:
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(e]

Plate cells in 96-well plates (e.g., 3.4 x 103 cells/well).

After 24 hours, treat with thioridazine for a desired period.
Add MTT solution (5 mg/ml) and incubate for 4 hours at 37°C.
Measure the generated formazan absorbance at 540 nm.

[¢]

[¢]

[e]

e Western Blot Analysis [1] [4]:

o Harvest & Lyse: Treat cells with thioridazine, then harvest and lyse using RIPA buffer with
protease inhibitors.

o Quantify & Separate: Measure protein concentration, load equal amounts, and separate by
SDS-PAGE.

o Transfer & Block: Transfer to a PVYDF membrane and block with 5% non-fat milk.

o Probe & Detect: Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-
mTOR) overnight, followed by HRP-conjugated secondary antibodies. Detect using
chemiluminescence.

e Flow Cytometry for Cell Cycle [1]:

Treat cells with thioridazine (e.g., 15 uM for 24 hours).

Harvest, rinse with PBS, and fix with ice-cold 70% ethanol.
Centrifuge and resuspend in PBS with RNase A.

Incubate for 1 hour at 37°C, then stain with Propidium lodide (PI).
Analyze DNA content using a flow cytometer.

[e]

[e]

o

(e]

[¢]

¢ In Vivo Xenograft Study [2] [4]:

o Implant: Inject cancer cells (e.g., ovarian cancer 2774 cells) subcutaneously into nude mice.

o Treat: Once tumors are palpable, administer thioridazine (e.g., 25 mg/kg, orally every 3 days
for 4 weeks). Control groups receive vehicle.

o Monitor: Measure tumor dimensions regularly to calculate volume (Volume = (length x
width?)/2).

o Analyze: At endpoint, excise tumors for weight measurement, protein analysis (Western blot),
and histological examination (IHC).

Mechanism of Action Diagram

The following diagram illustrates the molecular mechanism by which thioridazine inhibits the

PI3BK/AKT/mTOR pathway and induces its anti-cancer effects, as evidenced by the search results.
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The diagram above shows that thioridazine exerts its effects by inhibiting upstream signals like VEGFR-2,
which in turn leads to the suppression of the core PI3K/Akt/mTOR signaling axis [1] [2]. This inhibition
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results in decreased phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately leading to

observed anti-cancer effects [1].

Interpretation Guide

When interpreting these results in your research, consider that:

¢ The effect is concentration-dependent. Higher concentrations typically lead to more pronounced
pathway inhibition and cytotoxic effects [1] [5].

¢ It has efficacy against cancer stem cells (CSCs). This is a significant finding, as CSCs are often
resistant to conventional therapies [3] [5].

¢ It can reverse drug resistance. Thioridazine can sensitize cancer cells to other chemotherapeutic
agents like carboplatin, partly by targeting shared resistance pathways [6] [7] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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